Levomoprolol

Description

Propriétés

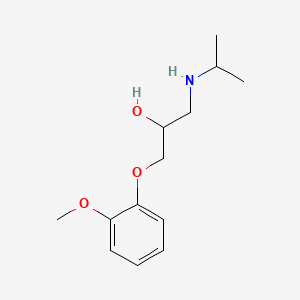

IUPAC Name |

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTFGCDECFPSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27058-84-0 (mono-hydrochloride) | |

| Record name | Moprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00863612 | |

| Record name | (+/-)-Moprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5741-22-0 | |

| Record name | (±)-Moprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Moprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Levomoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Beta-Adrenergic Antagonism

Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[3][4] These receptors are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of various physiological processes. There are three main subtypes of beta-receptors:

-

β1-adrenergic receptors: Predominantly located in the heart, where their stimulation increases heart rate (chronotropy), contractility (inotropy), and conduction velocity. They are also found in the kidneys, where they stimulate renin release.[3]

-

β2-adrenergic receptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and the uterus, where their activation leads to relaxation. They also mediate glycogenolysis in the liver.[3]

-

β3-adrenergic receptors: Mainly located in adipose tissue and are involved in lipolysis.[4]

Levomoprolol functions as an antagonist at these receptors, with its therapeutic effects primarily stemming from the blockade of β1- and β2-adrenergic receptors. The (S)-enantiomer of moprolol, this compound, is established as the more pharmacologically active stereoisomer.[5]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The binding of an agonist (e.g., norepinephrine) to a β1-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. This compound, as an antagonist, competitively binds to the receptor, preventing the initiation of this cascade.

Quantitative Pharmacological Data

While specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound are not available in the reviewed literature, the stereoselectivity of beta-blockers is a critical aspect of their pharmacology. To illustrate this, the following table presents data for the enantiomers of the related beta-blocker, metoprolol. It is anticipated that this compound (the S-enantiomer of moprolol) would exhibit significantly higher affinity for β1- and β2-adrenergic receptors compared to its R-enantiomer.

Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers (Illustrative Example)

| Enantiomer | Receptor Subtype | -log Kd (mean ± s.d.) | Kd (nM) | Selectivity (β1/β2) |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 | ~28 |

| β2 | 6.28 ± 0.06 | 525 | ||

| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 | ~3 |

| β2 | 4.52 ± 0.09 | 30,200 |

Data adapted from Wahlund, G., et al. (1990). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. British Journal of Pharmacology, 100(4), 823–828.[6][7]Note: This data is for metoprolol and is intended to be illustrative of the expected stereoselectivity for a beta-blocker like this compound.

Experimental Protocols

The characterization of a beta-adrenergic antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, receptor selectivity, and functional activity.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing β1- or β2-adrenergic receptors (e.g., guinea-pig left ventricular wall for β1, and soleus muscle for β2).[7]

-

Radioligand: [125I]-(S)-pindolol or [3H]-dihydroalprenolol.

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective antagonist like propranolol).

-

Equilibration: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Functional Assay for Antagonist Potency (IC50/EC50) Determination

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. A common method for β-adrenergic receptors is the measurement of cyclic AMP (cAMP) production.

Objective: To determine the potency of this compound in antagonizing agonist-induced cAMP production.

Materials:

-

Whole cells expressing β1- or β2-adrenergic receptors.

-

β-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA, HTRF).

Protocol:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80) to the wells and incubate for a time sufficient to induce a measurable cAMP response.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response.

Conclusion

This compound exerts its therapeutic effects through competitive antagonism of beta-adrenergic receptors. As the (S)-enantiomer of moprolol, it is expected to exhibit high stereoselectivity, with a significantly greater affinity for β-adrenergic receptors than its (R)-counterpart. The primary mechanism involves the blockade of the Gs-protein coupled signaling pathway, leading to a reduction in intracellular cAMP levels and a subsequent decrease in heart rate and contractility. The experimental protocols detailed in this guide, particularly radioligand binding and functional cAMP assays, are fundamental for the precise characterization of the pharmacological profile of this compound and other beta-adrenergic antagonists. Further research to quantify the specific binding affinities and functional potencies of this compound at β1- and β2-adrenergic receptors is warranted to fully elucidate its therapeutic potential and selectivity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol | Semantic Scholar [semanticscholar.org]

- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Levomoprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomoprolol, the (S)-enantiomer of moprolol, is a selective β1-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in drug development. The document details a chemoenzymatic synthesis route, presents key chemical and physical properties in a structured format, and outlines detailed experimental protocols for its preparation and characterization. Furthermore, the guide illustrates the mechanism of action of this compound through a signaling pathway diagram.

Chemical Properties of this compound

Table 1: General Chemical Properties of this compound and Related Compounds

| Property | This compound | This compound Hydrochloride | Metoprolol |

| IUPAC Name | (2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | (2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2] | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

| Molecular Formula | C₁₃H₂₁NO₃[1] | C₁₃H₂₂ClNO₃[2] | C₁₅H₂₅NO₃ |

| Molecular Weight | 239.31 g/mol [1] | 275.77 g/mol [2] | 267.36 g/mol |

| CAS Number | 77164-20-6[1] | 113482-87-4[2] | 37350-58-6 |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Data for Metoprolol as proxy) | This compound Hydrochloride (Computed) | Metoprolol (Experimental) |

| Melting Point | ~120 °C | No data available | 120 °C |

| pKa | ~9.68 | No data available | 9.68 |

| logP | ~1.88 | No data available | 1.88 |

| Solubility | Freely soluble in water (as tartrate) | No data available | Freely soluble in water (as tartrate) |

Disclaimer: Experimental physicochemical data for this compound are scarce. The data presented for this compound in Table 2 are based on the experimental values for the structurally similar compound metoprolol and should be considered as estimations.

Synthesis of this compound

A highly efficient method for the synthesis of enantiomerically pure this compound is a chemoenzymatic approach.[3] This strategy involves the synthesis of a racemic precursor, followed by an enzymatic kinetic resolution to isolate the desired enantiomer, which is then converted to the final product.

Overall Synthesis Workflow

The chemoenzymatic synthesis of this compound can be visualized as a three-stage process.

Caption: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocols

The following protocols are detailed descriptions of the key experiments in the chemoenzymatic synthesis of this compound.

Protocol 1: Synthesis of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol

This protocol describes the synthesis of the racemic diol, the key precursor for the enzymatic resolution.

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenol (1 equivalent) and glycidol (1.2 equivalents) in a suitable solvent such as acetonitrile.

-

Catalysis: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for example, 65-70°C, for approximately 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield (RS)-3-(2-methoxyphenoxy)propane-1,2-diol as a pure compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Kinetic Resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol

This protocol utilizes a lipase to selectively acylate the (R)-enantiomer, allowing for the separation of the desired (S)-enantiomer.[3]

-

Enzyme Preparation: Suspend a lipase, such as Aspergillus niger lipase (ANL), in an organic solvent like toluene.[3]

-

Reaction Mixture: To the enzyme suspension, add (RS)-3-(2-methoxyphenoxy)propane-1,2-diol (1 equivalent) and an acyl donor, such as vinyl acetate.

-

Reaction Conditions: Incubate the mixture at a controlled temperature, for instance, 30°C, with constant agitation for approximately 18 hours.[3] The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal: After the desired conversion (ideally around 50%) is reached, remove the enzyme by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-3-(2-methoxyphenoxy)propane-1,2-diol from the acylated (R)-enantiomer by column chromatography on silica gel.

-

Characterization: Determine the enantiomeric excess (ee) of the isolated (S)-diol using chiral HPLC. Confirm its structure by spectroscopic methods.

Protocol 3: Conversion of (S)-3-(2-methoxyphenoxy)propane-1,2-diol to this compound

This protocol outlines the two-step conversion of the chiral diol to the final product, this compound.[3]

-

Mesylation:

-

Dissolve (S)-3-(2-methoxyphenoxy)propane-1,2-diol (1 equivalent) in a suitable solvent like dichloromethane (DCM) and cool the solution in an ice bath.

-

Add triethylamine (NEt₃) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.

-

-

Amination:

-

Dissolve the crude mesylate in a suitable solvent such as methanol.

-

Add isopropylamine in excess and stir the reaction mixture at room temperature for several hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent and excess isopropylamine under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a white solid.[3]

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

-

Measure the specific rotation to confirm the (S)-configuration.[3]

-

Mechanism of Action

This compound functions as a selective antagonist of β1-adrenergic receptors, which are predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the physiological effects of these catecholamines on the heart.

The canonical signaling pathway initiated by β1-adrenergic receptor activation involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By blocking the initial step of this cascade, this compound effectively reduces these cardiac effects.

Signaling Pathway Diagram

The following diagram illustrates the β1-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Caption: β1-Adrenergic receptor signaling pathway and inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The chemoenzymatic route described offers an effective method for obtaining the enantiomerically pure compound. The tabulated chemical properties, while partially based on a structural analog, provide a useful reference for researchers. The detailed experimental protocols and the signaling pathway diagram offer practical guidance and a clear understanding of the synthesis and mechanism of action of this important β-blocker. This information is intended to support further research and development efforts in the field of cardiovascular pharmaceuticals.

References

The Core Pharmacokinetics and Pharmacodynamics of Levomoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive data for Levomoprolol is limited. This guide synthesizes available information and extrapolates from the broader class of beta-adrenergic antagonists, particularly Metoprolol, to provide a thorough overview. All extrapolated information is clearly noted.

Introduction

This compound is the (S)-enantiomer of Moprolol, a beta-adrenergic receptor antagonist. As with many chiral drugs, the pharmacological activity of Moprolol resides primarily in one of its enantiomers. This guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering insights for researchers and professionals in drug development. Due to the limited availability of specific data for this compound, information from its racemate (DL-Moprolol) and the structurally similar, well-characterized beta-blocker Metoprolol is used for illustrative purposes where necessary.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound (l-Moprolol) and its racemic mixture (dl-Moprolol) following a single 75 mg oral dose in human volunteers.[1]

| Parameter | This compound (l-Moprolol) | DL-Moprolol | Unit | Reference |

| Peak Plasma Level (Cmax) | 598 +/- 99 | Not explicitly stated, but lower than l-Moprolol | ng/mL | [1] |

| Area Under the Curve (AUC) | 3,054 +/- 578 | Not explicitly stated, but lower than l-Moprolol | ng.h/mL | [1] |

| Plasma Elimination Half-Life (t½) | 2.3 +/- 0.26 | 2.11 +/- 0.3 | h | [1] |

| 24-h Urinary Excretion | 34.83 +/- 6.33 | Not explicitly stated, but lower than l-Moprolol | mg | [1] |

Pharmacokinetics

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The higher peak plasma concentration and AUC of this compound compared to the racemic mixture suggest potential stereoselective absorption or first-pass metabolism.[1] For beta-blockers in general, oral absorption is typically good, but bioavailability can be variable due to first-pass metabolism in the liver.[2][3]

This compound has also been formulated for ophthalmic administration for the treatment of glaucoma.[4] After topical application, a small but measurable amount of the drug is absorbed systemically.[4]

Distribution

Metabolism

Beta-blockers are primarily metabolized in the liver, often by cytochrome P450 (CYP) enzymes.[5][6] Metoprolol is extensively metabolized by CYP2D6, leading to the formation of several metabolites.[2][5][6] This metabolism is stereoselective.[5][7] Given the structural similarities, it is highly probable that this compound also undergoes extensive hepatic metabolism, likely involving CYP2D6. Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the metabolism of beta-blockers.[7]

Excretion

The primary route of excretion for beta-blockers and their metabolites is via the kidneys into the urine.[2][5] For Metoprolol, about 95% of an oral dose is recovered in the urine as metabolites, with less than 5-10% excreted as the unchanged drug.[2][7] The 24-hour urinary excretion of a significant portion of the administered this compound dose confirms renal excretion as a major elimination pathway.[1]

Pharmacodynamics

Mechanism of Action

This compound is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[8][9] By blocking these receptors, this compound inhibits the effects of the endogenous catecholamines, epinephrine and norepinephrine.[10] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a subsequent lowering of blood pressure.[3][8]

Receptor Binding and Signaling Pathway

The binding of this compound to the beta-1 adrenergic receptor prevents the receptor from coupling to its associated Gs protein.[10] This, in turn, inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of the second messenger cyclic AMP (cAMP).[10] A decrease in cAMP levels results in reduced activation of protein kinase A (PKA), which ultimately leads to a decrease in calcium influx into cardiac cells and a reduction in the physiological responses mediated by the beta-1 adrenergic receptor.[10]

Experimental Protocols

Determination of this compound in Plasma by HPLC-MS/MS

This protocol is a representative method for the quantification of beta-blockers in biological matrices.[11][12][13]

5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or another beta-blocker not present in the sample).

-

Vortex the sample and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2 Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

5.1.3 Mass Spectrometric Conditions

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.

Beta-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the beta-1 adrenergic receptor.[14][15][16][17]

5.2.1 Materials

-

Receptor Source: Membranes prepared from cells expressing the human beta-1 adrenergic receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the beta-1 receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound.

5.2.2 Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

-

Competitive Binding: this compound dilution, radioligand, and receptor membranes.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

5.2.3 Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Preclinical Pharmacokinetic Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity like this compound.[18][19][20]

References

- 1. The pharmacokinetics of dl- and l-moprolol in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metoprolol - Wikipedia [en.wikipedia.org]

- 4. Determination by coupled high-performance liquid chromatography-gas chromatography of the beta-blocker this compound in plasma following ophthalmic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. droracle.ai [droracle.ai]

- 8. litfl.com [litfl.com]

- 9. Metoprolol: Package Insert / Prescribing Information / MOA [drugs.com]

- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 11. Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 14. benchchem.com [benchchem.com]

- 15. Development of Beta-Blockers for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. admescope.com [admescope.com]

- 19. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 20. criver.com [criver.com]

Enantioselective Synthesis of Levomoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of Levomoprolol, the (S)-enantiomer of Moprolol. This compound is a β-adrenergic antagonist, and its synthesis in an enantiomerically pure form is crucial as the pharmacological activity primarily resides in the (S)-enantiomer. This document details various synthetic strategies, including asymmetric synthesis from chiral precursors, kinetic resolution via enzymatic and chemical methods, and chemoenzymatic approaches. Quantitative data from cited literature is summarized in tabular format for comparative analysis, and detailed experimental protocols for key synthetic routes are provided.

Core Synthetic Strategies and Data

The enantioselective synthesis of this compound primarily revolves around the stereoselective formation of the chiral secondary alcohol moiety. The main approaches to achieve this are summarized below, with corresponding performance data presented in the subsequent tables.

Asymmetric Synthesis from Chiral Precursors

This is a direct and efficient method that employs an enantiomerically pure starting material to introduce the desired stereochemistry. The most common chiral precursors are (R)-epichlorohydrin and (S)-3-chloro-1,2-propanediol. The reaction of these precursors with 2-methoxyphenol, followed by ring-opening with isopropylamine, yields this compound.

Kinetic Resolution

Kinetic resolution strategies start with a racemic mixture of a key intermediate and selectively react one enantiomer, allowing for the separation of the unreacted enantiomer or the product.

-

Hydrolytic Kinetic Resolution (HKR): This method often utilizes Jacobsen's catalyst, a chiral Salen-Co(III) complex, for the enantioselective hydrolysis of racemic epichlorohydrin. This provides access to both enantioenriched epichlorohydrin and 1,2-diol, which can then be converted to this compound.

-

Enzymatic Kinetic Resolution: Lipases are widely used for the enantioselective acylation or hydrolysis of racemic alcohols or esters. For this compound synthesis, the kinetic resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol is a key strategy. Various lipases, such as those from Aspergillus niger (ANL) and Candida antarctica Lipase B (CALB), have been shown to be effective.

Chemoenzymatic Synthesis

This approach combines chemical synthesis steps with a key enzymatic resolution step to achieve high enantiopurity. For example, a racemic intermediate can be synthesized chemically and then resolved using a lipase to obtain the desired enantiomer for subsequent chemical transformations into this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for various enantioselective synthetic routes to this compound based on published literature.

Table 1: Asymmetric Synthesis of this compound using Chiral Precursors

| Chiral Precursor | Key Reagents | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (S)-3-chloro-1,2-propanediol | 4-(2-methoxyethyl)phenol, Isopropylamine | 53.9 | >99 | [1] |

| (R)-epichlorohydrin | 4-(2-methoxyethyl)phenol, Isopropylamine | Not specified | >92 | [1] |

| (R)- or (S)-epichlorohydrin | 4-(2-methoxyethyl)phenol, NaOH, Isopropylamine | Not specified | 96-99 | [2] |

| (R)-epichlorohydrin | 4-hydroxyphenethyl methyl ether, KOH, Isopropylamine | 89.2 (of base) | 98.5 | [3] |

Table 2: Enzymatic Kinetic Resolution for this compound Synthesis

| Racemic Substrate | Enzyme | Acyl Donor/Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | Aspergillus niger lipase (ANL) | Vinyl acetate / Toluene | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | >49 | High | [4][5] |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica lipase B (CALB) | Vinyl butanoate / Hexane | (S)-metoprolol | High | 99 | [6] |

Experimental Workflows and Synthetic Routes

The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways to this compound.

Experimental Protocols

The following protocols are based on procedures described in the cited literature and may require optimization for specific laboratory conditions.

Protocol 1: Asymmetric Synthesis from (S)-3-chloro-1,2-propanediol[1]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol

-

To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., a mixture of water and an organic solvent), add a base such as sodium hydroxide to form the phenoxide.

-

Add enantiomerically pure (S)-3-chloro-1,2-propanediol to the reaction mixture.

-

Heat the mixture and stir for a sufficient time to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of (S)-Metoprolol (this compound)

-

Dissolve the purified (S)-1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol in an excess of isopropylamine.

-

Heat the reaction mixture in a sealed vessel. The reaction can be carried out with or without a solvent.

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, remove the excess isopropylamine under reduced pressure.

-

Purify the resulting (S)-metoprolol base by column chromatography or crystallization to obtain the final product with high optical purity.

Protocol 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution[4][5]

Step 1: Synthesis of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol

-

React 2-methoxyphenol with racemic epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

-

Heat the reaction mixture to 65-70 °C for approximately 12 hours.

-

After the reaction, perform a standard work-up to isolate the racemic diol.

Step 2: Enzymatic Kinetic Resolution

-

Dissolve the racemic 3-(2-methoxyphenoxy)propane-1,2-diol in toluene (10 mM).

-

Add Aspergillus niger lipase (ANL) to the solution (15 mg/mL).

-

Add vinyl acetate as the acyl donor.

-

Incubate the reaction mixture at 30 °C for 18 hours with shaking.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (S)-diol.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (S)-diol from the acylated (R)-enantiomer by column chromatography.

Step 3: Conversion of (S)-diol to this compound

-

The resolved (S)-3-(2-methoxyphenoxy)propane-1,2-diol is then converted to this compound through a two-step process: a. Selective tosylation of the primary hydroxyl group. b. Nucleophilic substitution with isopropylamine, which leads to the formation of the epoxide intermediate followed by in-situ ring-opening to yield this compound.

-

Purify the final product by column chromatography or crystallization.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several strategic approaches. The choice of a particular route will depend on factors such as the availability and cost of chiral starting materials or catalysts, desired scalability, and the required level of enantiopurity. Asymmetric synthesis using chiral precursors like (R)-epichlorohydrin or (S)-3-chloro-1,2-propanediol offers a direct pathway. Chemoenzymatic methods, particularly those employing robust and selective lipases, present a powerful and green alternative for the production of this important pharmaceutical agent. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]

- 2. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Levomoprolol: A Technical Guide to its Function as a Beta-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic receptor antagonist.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[2] This antagonism modulates the physiological responses mediated by the sympathetic nervous system, particularly in the cardiovascular system. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used to characterize its activity.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | [1] |

| Other Names | (-)-Moprolol, l-Moprolol | [1] |

| CAS Number | 77164-20-6 | [1] |

| Chemical Formula | C13H21NO3 | [1] |

| Molar Mass | 239.315 g·mol−1 | [1] |

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] Increased cAMP levels in cardiac myocytes lead to a cascade of events resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By blocking these receptors, this compound attenuates these effects, leading to a reduction in heart rate and myocardial contractility.

The beta-blocking activity of moprolol resides in its (S)-enantiomer, this compound. The (R)-enantiomer, d-moprolol, is reported to be devoid of significant beta-blocking properties, highlighting the stereospecificity of this interaction.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound

Caption: Beta-adrenergic signaling pathway and antagonism by this compound.

Quantitative Data

| Parameter | This compound (l-moprolol) ED50 (nM) | Dextromoprolol (d-moprolol) | Tissue/Model | Reference |

| Inotropic Effect Antagonism | 1.2 ± 0.4 | Devoid of beta-blocking properties | Sheep Cardiac Purkinje Fibers | Porciatti et al., 1989 |

| Chronotropic Effect Antagonism | 5.8 ± 0.6 | Devoid of beta-blocking properties | Sheep Cardiac Purkinje Fibers | Porciatti et al., 1989 |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are scarce. The following are representative protocols for key assays used to characterize beta-adrenergic receptor antagonists.

Radioligand Binding Assay (Competitive) for Determining Binding Affinity (Ki)

This assay determines the affinity of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing beta-1 and/or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human beta-1 or beta-2 adrenergic receptor, or tissue homogenates from heart or lung).

-

Radioligand: A high-affinity radiolabeled beta-adrenergic antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective beta-blocker (e.g., propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, add a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a beta-blocker to inhibit the agonist-stimulated production of cAMP.

1. Materials:

-

Membrane Preparation: As described for the binding assay.

-

Agonist: A beta-adrenergic agonist, such as isoproterenol.

-

Antagonist: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

-

cAMP Detection Kit: e.g., ELISA-based or radioimmunoassay kit.

2. Procedure:

-

Pre-incubate the membrane preparation with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding a fixed concentration of isoproterenol and ATP.

-

Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by heating).

-

Measure the amount of cAMP produced using a suitable detection kit.

3. Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.

Stereoselectivity of Moprolol

The pharmacological activity of many chiral drugs is stereoselective, with one enantiomer often being significantly more potent than the other. In the case of moprolol, the beta-blocking activity is attributed to the (S)-enantiomer, this compound.

Caption: Stereoselectivity of Moprolol's beta-blocking activity.

Conclusion

This compound is the pharmacologically active (S)-enantiomer of moprolol, functioning as a beta-adrenergic receptor antagonist. While specific binding affinity and adenylyl cyclase inhibition data are not widely published, functional studies confirm its potent beta-blocking effects on cardiac tissue, with ED50 values in the low nanomolar range for antagonizing inotropic and chronotropic responses. In contrast, its (R)-enantiomer is inactive. The provided experimental protocols outline the standard methodologies for characterizing the binding and functional activity of beta-blockers like this compound. Further research to quantify its binding affinity for beta-1 and beta-2 receptor subtypes would provide a more complete pharmacological profile.

References

Early-Stage In Vitro Studies of Levomoprolol: A Technical Guide

Disclaimer: Publicly available in-vitro research data specifically for Levomoprolol and its racemate, Moprolol, is scarce. This guide will leverage data from the well-characterized, structurally similar β1-selective blocker, Metoprolol, to provide a representative technical overview of the core in-vitro methodologies and signaling pathways relevant to this class of drugs. All data and protocols presented herein, unless otherwise specified, pertain to Metoprolol and serve as a proxy to illustrate the expected pharmacological profile of this compound.

Introduction to this compound

This compound is the (S)-enantiomer of the β-adrenergic antagonist, Moprolol. The therapeutic effects of many chiral β-blockers are predominantly attributed to the (S)-enantiomer. An early in-vitro study on the enantiomers of Moprolol demonstrated that the (S)-form exhibited a marked β-blocking effect in experiments on Purkinje fibers, while the (R)-isomer was inactive[1]. This highlights the stereospecificity of its action, a common characteristic among β-blockers where the (S)-enantiomer typically possesses significantly higher affinity for the β-adrenergic receptors.

Core In Vitro Assays for β-Blocker Characterization

The in-vitro characterization of β-blockers like this compound fundamentally relies on two types of assays: receptor binding assays to determine the affinity of the compound for its target and functional assays to measure its biological effect.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2][3] These assays measure the displacement of a radiolabeled ligand by the test compound (e.g., this compound) from β-adrenergic receptors present in a cell membrane preparation. The primary output of these assays is the inhibition constant (Ki), which indicates the affinity of the drug for the receptor.

Data Presentation: Receptor Binding Affinity of Metoprolol Enantiomers

As a proxy for this compound, the following table summarizes the binding affinities of the (S)- and (R)-enantiomers of Metoprolol for β1- and β2-adrenergic receptors. It is anticipated that this compound would exhibit a similar high affinity for the β1-receptor.

| Compound | Receptor Subtype | Ki (nM) | β1-Selectivity (fold) |

| (S)-Metoprolol | β1-adrenoceptor | 18.6 | ~30 |

| β2-adrenoceptor | 525 | ||

| (R)-Metoprolol | β1-adrenoceptor | 10,000 | ~3 |

| β2-adrenoceptor | 30,200 |

Data is representative and compiled from various sources. Actual values may vary based on experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of a test compound to β-adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells transfected with the human β1-adrenoceptor).

-

Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.

-

Test Compound: this compound (or a suitable analogue like (S)-Metoprolol).

-

Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., 10 µM Propranolol).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with MgCl₂.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of Experimental Workflow

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response to receptor binding. For β-blockers, this typically involves measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) production.

Data Presentation: Functional Potency of Metoprolol

The following table shows representative functional data for Metoprolol in an in-vitro assay measuring the inhibition of Isoprenaline-stimulated cAMP production.

| Compound | Assay Type | Cell Line | Parameter | Value |

| Metoprolol | cAMP Inhibition | CHO (human β1) | IC50 | 123 +/- 15 ng/mL[4][5] |

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method for assessing the functional antagonist activity of a β-blocker.

Materials:

-

Cell Line: A cell line expressing the target β-receptor (e.g., HEK293 or CHO cells).

-

Agonist: A β-agonist such as Isoprenaline.

-

Test Compound: this compound (or a suitable analogue).

-

cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Add a fixed concentration of the β-agonist (e.g., Isoprenaline) to stimulate cAMP production and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Signaling Pathways

This compound, as a β1-selective antagonist, is expected to block the canonical β1-adrenergic signaling pathway.

β1-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like norepinephrine, the β1-adrenergic receptor (a G-protein coupled receptor) activates a Gs protein.[6] This triggers a cascade involving the activation of adenylyl cyclase, which converts ATP to cAMP.[6][7] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that result in increased heart rate and contractility.[6][7] this compound blocks this pathway at the receptor level, preventing the agonist from binding and initiating this signaling cascade.

Visualization of Signaling Pathway

Caption: β1-Adrenergic Receptor Signaling Pathway.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Genesis of a Cardiovascular Workhorse: A Technical Guide to the Discovery and Development of Metoprolol and Its Isomers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the comprehensive discovery and development history of metoprolol, a cornerstone in cardiovascular pharmacotherapy. It provides a detailed exploration of its isomers, from their synthesis and chiral separation to their distinct pharmacological profiles. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

A Historical Perspective: The Emergence of a Cardioselective Beta-Blocker

The journey of metoprolol began within the broader context of the development of beta-adrenergic receptor antagonists, or beta-blockers. Following the groundbreaking discovery of α- and β-adrenoceptors by Raymond P. Ahlquist in 1948, the stage was set for the development of drugs that could selectively target these receptors. The first beta-blockers, such as propranolol, were non-selective, meaning they blocked both β1 and β2 receptors, leading to undesirable side effects like bronchoconstriction.

Metoprolol was synthesized in 1969 by scientists at Hässle, a subsidiary of Astra Pharmaceuticals (now AstraZeneca).[1] The goal was to create a "cardioselective" beta-blocker that would primarily target β1-adrenergic receptors, which are predominantly located in the heart, thereby minimizing effects on β2 receptors in the lungs. This selectivity would offer a safer therapeutic option for patients with cardiovascular conditions, particularly those with co-existing respiratory issues. Metoprolol received its first patent in 1970 and was approved for medical use in the United States in 1978.[1] It is now available in two main salt forms: metoprolol tartrate (an immediate-release formulation) and metoprolol succinate (an extended-release formulation).[1]

The Tale of Two Isomers: (S)- and (R)-Metoprolol

Metoprolol possesses a single chiral center, resulting in the existence of two enantiomers: (S)-metoprolol and (R)-metoprolol. Commercially, metoprolol is available as a racemic mixture, containing equal amounts of both enantiomers. However, the therapeutic activity of metoprolol is not equally distributed between these two forms.

Differential Pharmacodynamics: The Dominance of (S)-Metoprolol

The primary mechanism of action of metoprolol is the competitive blockade of β1-adrenergic receptors. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and blood pressure. Crucially, the (S)-enantiomer of metoprolol is significantly more potent in this regard than the (R)-enantiomer.

Quantitative data on the binding affinities of the metoprolol enantiomers to β1 and β2-adrenoceptors clearly demonstrates this disparity.

| Enantiomer | Receptor | -log(Ki) | Ki (nM) | Selectivity (β1 vs. β2) |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 | ~1.86 | ~30-fold |

| β2 | 6.28 ± 0.06 | ~52.48 | ||

| (R)-Metoprolol | β1 | 5.00 ± 0.06 | ~10,000 | ~3-fold |

| β2 | 4.52 ± 0.09 | ~30,200 | ||

| Data from Wahlund et al. (1990)[2][3] |

As the table illustrates, (S)-metoprolol has a significantly higher affinity for the β1-receptor than (R)-metoprolol.[2][3] This stereoselectivity is the foundation of the drug's therapeutic efficacy.

Stereoselective Pharmacokinetics: The Role of CYP2D6

The metabolism of metoprolol is as stereoselective as its pharmacological action, primarily governed by the cytochrome P450 enzyme CYP2D6. This enzyme preferentially metabolizes the (R)-enantiomer, leading to higher plasma concentrations of the more active (S)-enantiomer, particularly in individuals who are extensive metabolizers of CYP2D6 substrates.

The pharmacokinetic parameters of metoprolol enantiomers vary significantly based on an individual's CYP2D6 genotype.

| CYP2D6 Phenotype | Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |

| Extensive Metabolizers (EM) | (S)-Metoprolol | 179.99 | 929.85 |

| (R)-Metoprolol | 151.30 | 782.11 | |

| Poor Metabolizers (PM) | (S)-Metoprolol | - | 1,804 ± 300 |

| (R)-Metoprolol | - | 1,746 ± 319 | |

| Ultrarapid Metabolizers (UM) | (S)-Metoprolol | - | 190 ± 99 |

| (R)-Metoprolol | - | 127 ± 72 | |

| Data from Yin et al. (1997), Lanchote et al. (1999), and Rau et al. (2008)[4][5][6] |

This enantioselective metabolism has significant clinical implications, as it can lead to inter-individual variability in drug response.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments in the research and development of metoprolol.

Synthesis of Racemic Metoprolol

The synthesis of racemic metoprolol is typically a two-step process.

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

Reactants: 4-(2-methoxyethyl)phenol and (R,S)-epichlorohydrin.

-

Reaction Conditions: The reaction is carried out in an aqueous alkaline solution. A base, such as potassium hydroxide, is added in two portions to a solution of 4-(2-methoxyethyl)phenol in deionized water. (R,S)-epichlorohydrin is then added, and the reaction proceeds at approximately 35 ± 2°C.

-

Work-up: The resulting epoxide intermediate is separated from the aqueous phase.

Step 2: Synthesis of Metoprolol Base

-

Reactants: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane and isopropylamine.

-

Reaction Conditions: The epoxide intermediate is reacted with isopropylamine at approximately 50-55°C in the absence of a solvent.

-

Work-up: The resulting metoprolol base can be isolated and purified. It can then be converted to a pharmaceutically acceptable salt, such as the succinate or tartrate salt.

Chiral Separation of Metoprolol Enantiomers by HPLC

The enantiomers of metoprolol can be effectively separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Temperature: 25°C.

System Suitability:

-

Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

-

Tailing Factor (T): ≤ 2.0 for both peaks.

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0% for replicate injections.

Adenylate Cyclase Activity Assay

The inhibitory effect of metoprolol on β1-adrenergic receptor signaling can be assessed by measuring its impact on adenylate cyclase activity.

Principle:

This assay measures the conversion of ATP to cyclic AMP (cAMP) by adenylate cyclase. The activity of the enzyme is stimulated by a β-agonist (e.g., isoproterenol), and the inhibitory effect of metoprolol is quantified.

Materials:

-

Cell membranes expressing β1-adrenergic receptors.

-

ATP, [α-³²P]ATP (radiolabeled substrate).

-

Isoproterenol (agonist).

-

Metoprolol enantiomers.

-

Assay buffer containing Mg²⁺, phosphocreatine, and creatine kinase.

-

Dowex and alumina columns for cAMP separation.

Procedure:

-

Incubate cell membranes with the assay buffer, [α-³²P]ATP, isoproterenol, and varying concentrations of (S)- or (R)-metoprolol.

-

Terminate the reaction by adding a stop solution.

-

Separate the radiolabeled cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.

-

Determine the IC₅₀ values for each enantiomer to assess their inhibitory potency.

Visualizing the Mechanisms

Signaling Pathway of β1-Adrenergic Receptor and its Inhibition by Metoprolol

Caption: β1-Adrenergic receptor signaling pathway and its inhibition by (S)-Metoprolol.

Experimental Workflow for Chiral Separation of Metoprolol Enantiomers

Caption: Workflow for the chiral separation of Metoprolol enantiomers by HPLC.

Clinical Significance and Future Directions

The development of metoprolol marked a significant advancement in cardiovascular medicine. Its cardioselectivity offered a safer and more effective treatment for a range of conditions, including hypertension, angina pectoris, and heart failure. The landmark Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF) demonstrated the profound impact of metoprolol on patient outcomes.

| Outcome | Metoprolol CR/XL Group | Placebo Group | Risk Reduction | p-value |

| All-Cause Mortality | 145 (7.2%) | 217 (11.0%) | 34% | 0.00009 |

| Sudden Death | 79 | 132 | 41% | 0.0002 |

| Death from Worsening Heart Failure | 30 | 58 | 49% | 0.0023 |

| Total Mortality or All-Cause Hospitalization (first event) | 641 | 767 | 19% | <0.001 |

| Hospitalizations for Worsening Heart Failure | 317 | 451 | 31% | <0.001 |

| Data from the MERIT-HF Study Group (2000)[6][7][8][9][10] |

The understanding of the distinct roles of metoprolol's enantiomers has led to the development of chirally pure (S)-metoprolol formulations in some regions, aiming to provide the therapeutic benefits while potentially reducing the side-effect burden associated with the less active (R)-enantiomer.

Future research in this area may focus on personalized medicine approaches, considering an individual's CYP2D6 genotype to optimize metoprolol dosing and minimize adverse effects. Further investigation into the subtle pharmacological effects of the (R)-enantiomer may also yield new insights. The story of metoprolol serves as a powerful example of how a deep understanding of pharmacology and stereochemistry can lead to the development of life-saving medications.

References

- 1. AstraZeneca enters agreement with Aralez for beta-blocker medicine Toprol-XL in the US [astrazeneca.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1682081A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]

- 5. Enantioselectivity in the steady-state pharmacokinetics of metoprolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of controlled-release metoprolol on total mortality, hospitalizations, and well-being in patients with heart failure: the Metoprolol CR/XL Randomized Intervention Trial in congestive heart failure (MERIT-HF). MERIT-HF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.hi.is [iris.hi.is]

- 9. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicalcardiology.org [clinicalcardiology.org]

The Decisive Chirality: An In-depth Technical Guide on the Stereospecific Properties of Levomoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomoprolol, the (S)-enantiomer of moprolol, is a beta-adrenergic receptor antagonist. As with many chiral drugs, the pharmacological activity of moprolol is not equally distributed between its two stereoisomers. This technical guide provides a comprehensive overview of the stereospecific properties of this compound, highlighting the profound differences in pharmacodynamics and pharmacokinetics between the (S)- and (R)-enantiomers. Understanding these differences is paramount for rational drug design, development, and clinical application. While specific quantitative binding and potency data for the individual enantiomers of moprolol are not extensively available in publicly accessible literature, this guide will present a qualitative analysis based on available information and use data from the closely related and well-studied beta-blocker, metoprolol, for illustrative purposes to fulfill the data presentation requirements.

Stereospecific Pharmacodynamics: The Basis of this compound's Activity

The therapeutic effects of moprolol are almost exclusively attributable to the this compound ((S)-) enantiomer. Research has shown that the (S)-(-)-form of moprolol exhibits a marked β-blocking effect, while the (R)-(+)-isomer is considered inactive. This pronounced stereoselectivity is a common feature among beta-blockers, where the spatial arrangement of the molecule dictates its ability to bind effectively to the target receptor.

Receptor Binding Affinity and Functional Potency

The differential effects of the moprolol enantiomers stem from their varying affinities for the β1-adrenergic receptor. Although specific binding constants (Ki) and functional potencies (IC50/EC50) for this compound and its dextrorotatory counterpart are not readily found in published literature, the data from metoprolol, a structurally similar beta-blocker, can serve as a representative example of the expected disparity. The (S)-enantiomer of metoprolol demonstrates a significantly higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.

Table 1: Illustrative Beta-Adrenergic Receptor Binding Affinities and Functional Potencies of Moprolol Enantiomers (Data based on Metoprolol as a surrogate)

| Enantiomer | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] |

| This compound (S-moprolol) | β1 | ~10 | ~20 |

| β2 | ~400 | ~800 | |

| Dextromoprolol (R-moprolol) | β1 | ~1000 | ~2000 |

| β2 | ~5000 | ~10000 |

Disclaimer: The quantitative data in this table is illustrative and based on the known stereospecific properties of the structurally related beta-blocker, metoprolol. Specific experimental values for moprolol enantiomers are not widely available.

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade

This compound exerts its therapeutic effect by competitively inhibiting the binding of catecholamines, such as norepinephrine, to β1-adrenergic receptors in cardiac tissue. This blockade prevents the activation of the downstream signaling cascade that leads to increased heart rate and contractility.

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Stereospecific Pharmacokinetics

The pharmacokinetic profiles of the moprolol enantiomers are also expected to differ significantly, primarily due to stereoselective metabolism by hepatic enzymes. For many beta-blockers, the cytochrome P450 enzyme system, particularly CYP2D6, is responsible for their metabolism and often exhibits stereoselectivity.

Table 2: Illustrative Pharmacokinetic Parameters of Moprolol Enantiomers (Oral Administration)

| Parameter | This compound (S-moprolol) | Dextromoprolol (R-moprolol) |

| Half-life (t½) [hours] | ~3-4 | ~2-3 |

| Oral Bioavailability | Higher | Lower |

| Plasma Clearance | Lower | Higher |

| Area Under the Curve (AUC) | Higher | Lower |

Experimental Protocols

Competitive Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Dextromoprolol for the β1-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR).

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Non-labeled ligands: this compound, Dextromoprolol, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand solution and 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of non-labeled propranolol (e.g., 10 µM), 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

Competitive Binding: 25 µL of varying concentrations of this compound or Dextromoprolol, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of this compound and Dextromoprolol in inhibiting agonist-induced cAMP production.

Materials:

-

A cell line expressing the human β1-adrenergic receptor (e.g., HEK293-β1AR).

-

Isoproterenol (a non-selective β-agonist).

-

This compound and Dextromoprolol.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or Dextromoprolol for 15-30 minutes.

-

Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to all wells (except the basal control) and incubate for a further 15-30 minutes.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist (this compound or Dextromoprolol). Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify this compound and Dextromoprolol in a given sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H).

-

Mobile phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine.